8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Description
Properties
IUPAC Name |
6-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-18-4-3-13-10-16(11-14-6-8-21(18)19(13)14)26(23,24)20-7-5-15(12-20)17-2-1-9-25-17/h1-2,9-11,15H,3-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDJWLKYIKEXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features:
- A quinoline core
- A thiophene ring
- A pyrrolidine moiety
The molecular formula is , with a molecular weight of 344.5 g/mol. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Key mechanisms include:
- Inhibition of COX-II : This enzyme plays a crucial role in inflammation and pain signaling pathways. The compound has been investigated for its potential as a selective COX-II inhibitor, which could lead to anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
Biological Activity Data
| Activity Type | Details |
|---|---|
| COX-II Inhibition | Potential selective inhibition noted in preliminary studies. |
| Antimicrobial | Exhibited activity against several bacterial strains in vitro. |
| Anticancer | Investigated for effects on cancer cell lines such as MCF7 (breast cancer). |
Case Studies and Research Findings
- COX-II Inhibition Study :
- Antimicrobial Efficacy :
- Anticancer Activity :
Discussion
The compound's complex structure allows it to interact with multiple biological targets, making it a candidate for further development as a therapeutic agent. Its potential as a COX-II inhibitor aligns with current trends in anti-inflammatory drug development focusing on reducing side effects associated with non-selective inhibitors.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key differences between the target compound and structurally related derivatives:
Key Observations
Substituent Impact on Activity: The sulfonyl group in the target compound and ’s derivative may enhance solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., pyroquilon). Thiophene-containing analogs (target compound, Compound 16b) leverage π-π stacking for target engagement. Compound 16b’s carbonyl group vs. the target’s sulfonyl group may alter binding specificity (e.g., CYP enzymes vs. neuronal receptors) . NH300094 demonstrates that bulky substituents (e.g., benzoisoxazole-piperidine-propoxy) confer multi-receptor antagonism, suggesting the core’s adaptability to diverse pharmacophores .
Synthetic Approaches: The target compound’s synthesis likely parallels methods in and , where pyrrolo-quinolinone cores undergo condensation with sulfonating agents in acetic acid/sodium acetate . Compound 16b () was synthesized via Friedel-Crafts acylation, whereas NH300094’s propoxy linkage required alkoxy substitution under anhydrous conditions .
~2.8 for the target compound). Thiophene and pyrrolidine moieties may enhance membrane permeability compared to purely aromatic substituents (e.g., pyridinylmethyl groups in ) .
Research Findings and Implications
- Pyroquilon (unsubstituted core) is a benchmark antifungal agent, but its lack of substituents limits therapeutic versatility. The addition of sulfonyl-thiophene-pyrrolidine in the target compound could expand applications to neurological or metabolic disorders, akin to NH300094’s receptor targeting .
- CYP Inhibitors (e.g., Compound 16b) highlight the scaffold’s adaptability for enzyme modulation. The target compound’s sulfonyl group may confer distinct selectivity compared to carbonyl or alkoxy substituents .
- Synthetic Feasibility : The evidence suggests that position 8 is highly modifiable, enabling rapid diversification for structure-activity relationship (SAR) studies.
Q & A
Basic: What are the key steps in synthesizing 8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one?
Answer:
The synthesis typically involves:
- Functionalization of the pyrrolo[3,2,1-ij]quinolin-4-one core : This may include sulfonation at the 8-position using chlorosulfonic acid or a sulfonyl chloride derivative.
- Coupling with the thiophene-pyrrolidine moiety : A nucleophilic substitution or Buchwald-Hartwig amination reaction can attach the 3-(thiophen-2-yl)pyrrolidine group to the sulfonyl chloride intermediate.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradients) is commonly used to isolate the final compound, followed by recrystallization for purity validation .
Advanced: How can researchers optimize reaction yields for sulfonylation in the presence of steric hindrance from the pyrrolo[3,2,1-ij]quinolinone core?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce steric effects.
- Catalytic systems : Employ Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) to facilitate coupling under mild conditions .
- Temperature control : Gradual heating (e.g., reflux in xylene) can improve reaction efficiency, as seen in analogous sulfonylation protocols .
- Monitoring : Track reaction progress via TLC or LC-MS to adjust stoichiometry or reaction time dynamically.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation and thiophene-pyrrolidine substitution. Aromatic protons in the quinolinone core (δ 6.5–8.5 ppm) and sulfonyl group (δ 3.0–3.5 ppm for adjacent protons) are diagnostic .
- Mass spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ expected at ~457 Da).
- IR : Confirm sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .
Advanced: How can contradictory crystallography and NMR data be resolved for structural confirmation?
Answer:
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated for related pyrrolo-quinolinone hybrids .
- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., restricted rotation in sulfonamide groups) causing peak splitting .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) to validate assignments .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity : Classified under GHS Category 4 (acute toxicity) for oral, dermal, and inhalation routes. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Keep in a cool, dry place under inert atmosphere (N₂/Ar) to prevent decomposition.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies enable the design of bioisosteric analogs targeting kinase inhibition?
Answer:
- Core modification : Replace the thiophene ring with furan or selenophene to modulate electron density and binding affinity .
- Sulfonamide substitution : Introduce bulky groups (e.g., trifluoromethyl) to enhance selectivity for ATP-binding pockets, inspired by pyrimidine-thiophene sulfonamide inhibitors .
- Hybrid scaffolds : Integrate thiazole or pyrazole moieties (via α-halocarbonyl intermediates) to mimic natural ligand interactions .
Basic: How is the purity of the compound assessed post-synthesis?
Answer:
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities (<98% purity target) .
- Melting point : Compare observed values with literature data (e.g., 180–185°C for related derivatives) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
- Reagent optimization : Switch from chloranil to milder oxidants (e.g., DDQ) to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by ~20% .
- Protecting groups : Temporarily protect reactive sites (e.g., NH groups with Boc) to prevent undesired side reactions .
Basic: What computational tools are used to predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or pkCSM to estimate logP (lipophilicity), solubility, and CYP450 interactions. For analogs, logP ~2.5 suggests moderate blood-brain barrier permeability .
- Molecular docking : AutoDock Vina to screen against kinase targets (e.g., CDK2 or EGFR) using crystal structures from the PDB (e.g., 8US for sulfonamide interactions) .
Advanced: How can metabolic stability of this compound be improved for in vivo studies?
Answer:
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., at benzylic positions) to slow CYP450-mediated oxidation .
- Prodrug design : Mask the sulfonamide group as a tert-butyl ester to enhance bioavailability and hydrolyze in vivo .
- Formulation : Use nanoemulsions or liposomal encapsulation to improve aqueous solubility and reduce hepatic first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
